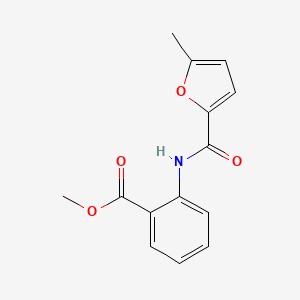
Methyl 2-(5-methylfuran-2-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-methylfuran-2-carboxamido)benzoate: is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-methylfuran-2-carboxamido)benzoate typically involves the reaction of 5-methylfuran-2-carboxylic acid with methyl 2-aminobenzoate. The reaction is carried out under conditions that facilitate the formation of the amide bond between the carboxylic acid and the amine group. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-methylfuran-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-(5-methylfuran-2-carboxamido)benzoate is used as a model compound to study the reactivity of furan carboxamides. It serves as a reference for understanding the behavior of similar compounds in various chemical reactions .
Biology: Its unique structure allows it to interact with specific biological targets, making it a valuable tool for drug discovery and development .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-(5-methylfuran-2-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in specific cellular responses .
Comparison with Similar Compounds
Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate: This compound has a similar structure but contains additional chlorine atoms, which may enhance its biological activity.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a different substitution pattern on the furan ring, which may affect its reactivity and applications.
Uniqueness: Methyl 2-(5-methylfuran-2-carboxamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its furan ring and benzoate group contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 2-[(5-methylfuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H13NO4/c1-9-7-8-12(19-9)13(16)15-11-6-4-3-5-10(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
InChI Key |
XNTBMWSQHJGCMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















